Silver(1+) 3-phenylprop-2-enoate
Description
Contextualization of Silver(I) Carboxylate Complexes within Contemporary Chemical Research
In the realm of materials science, silver carboxylates are investigated as precursors for the formation of silver nanoparticles and thin films, which have applications in electronics and optics. harvard.edu Furthermore, the antimicrobial properties of silver have been known for centuries, and modern research is leveraging silver(I) carboxylates as a more sophisticated delivery system for silver ions in various biomedical applications. researchgate.net
The 3-phenylprop-2-enoate (B8295013) (Cinnamate) Ligand: Structural Features and Coordination Potential
The 3-phenylprop-2-enoate anion, commonly known as cinnamate (B1238496), is the conjugate base of cinnamic acid. Its structure is characterized by a carboxylate group attached to a phenyl group via a propenoic acid backbone. The chemical formula for the cinnamate anion is C₉H₇O₂⁻.
The coordination potential of the cinnamate ligand is of particular interest in the formation of metal complexes. The carboxylate group offers two primary modes of coordination to a metal center: monodentate, where only one oxygen atom binds to the metal, and bidentate, where both oxygen atoms coordinate. The bidentate coordination can be further subdivided into chelating (both oxygens binding to the same metal center) and bridging (each oxygen binding to a different metal center). This versatility in coordination allows for the formation of a wide array of supramolecular structures. The presence of the phenyl group and the C=C double bond in the propenoic chain also introduces the possibility of π-stacking interactions and further coordination with the metal center, adding to the structural diversity of its complexes.
Rationale for Dedicated Academic Investigation of Silver(1+) 3-phenylprop-2-enoate
The dedicated academic investigation of this compound is driven by a confluence of factors stemming from the properties of both the silver(I) ion and the cinnamate ligand. The synthesis of silver cinnamate has been noted in the literature, often as an intermediate in the preparation of other compounds. np-mrd.org
The primary rationale for its study lies in its potential as a precursor for novel materials. The thermal decomposition of silver carboxylates is a known route to produce silver nanoparticles, and understanding the specific decomposition pathway of silver cinnamate could allow for the controlled synthesis of nanoparticles with specific sizes and morphologies. harvard.edu Additionally, the cinnamate ligand itself is derived from a naturally occurring acid and is of interest in the development of biocompatible or biodegradable materials.
Furthermore, the structural analysis of this compound provides valuable insights into the coordination preferences of the silver(I) ion with a multifunctional carboxylate ligand. Elucidating its crystal structure and spectroscopic properties helps to build a more comprehensive understanding of the fundamental principles that govern the assembly of silver(I) carboxylate complexes.
Overview of Research Trajectories and Methodological Approaches for this compound
Research into this compound typically follows several key trajectories, employing a range of analytical and characterization techniques.
Synthesis and Characterization: The initial step in any investigation is the synthesis of the compound. For silver cinnamate, this is generally achieved through the reaction of a soluble silver salt, such as silver nitrate (B79036), with a solution of sodium cinnamate. The resulting precipitate can then be isolated and purified. Characterization is crucial to confirm the identity and purity of the synthesized compound. Standard methods include:
Elemental Analysis: To determine the empirical formula of the compound.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylate group and the phenyl ring, and to infer the coordination mode of the carboxylate to the silver ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹⁰⁹Ag NMR can be challenging, ¹H and ¹³C NMR of the dissolved complex or the ligand can provide information about the ligand's structure upon coordination.
Thermal Analysis: To investigate its potential as a precursor for silver nanoparticles, the thermal decomposition of silver cinnamate is studied using techniques such as:
Thermogravimetric Analysis (TGA): To measure the change in mass as a function of temperature, identifying decomposition steps and the final residue.
Differential Scanning Calorimetry (DSC): To detect phase transitions and measure the heat flow associated with decomposition, providing information on the energetics of the process. researchgate.netnih.gov
The combination of these research trajectories and methodological approaches allows for a comprehensive understanding of the chemical and physical properties of this compound, paving the way for its potential application in materials science and beyond.
Structure
3D Structure of Parent
Properties
CAS No. |
5651-25-2 |
|---|---|
Molecular Formula |
C9H7AgO2 |
Molecular Weight |
255.02 g/mol |
IUPAC Name |
silver;3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2.Ag/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |
InChI Key |
SIEWBPYSALLVGO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[Ag+] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[Ag+] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for Silver 1+ 3 Phenylprop 2 Enoate
Direct Synthesis Routes from Silver(I) Precursors and 3-phenylprop-2-enoic Acid
The most straightforward methods for preparing silver(1+) 3-phenylprop-2-enoate (B8295013) involve the direct reaction between a soluble silver(I) salt, typically silver nitrate (B79036), and either 3-phenylprop-2-enoic acid (cinnamic acid) or its corresponding alkali metal salt.
Solution-Phase Precipitation Techniques and Optimization of Reaction Parameters
Solution-phase precipitation is a widely employed technique for the synthesis of silver carboxylates, including silver cinnamate (B1238496). This method relies on the reaction of aqueous solutions of a soluble silver salt, such as silver nitrate, with a solution of an alkali metal cinnamate, like sodium cinnamate. nih.gov The low solubility of silver cinnamate in water drives the reaction towards the formation of a solid precipitate.
The general reaction can be represented as: AgNO₃(aq) + C₆H₅CH=CHCOONa(aq) → Ag(C₆H₅CH=CHCOO)(s) + NaNO₃(aq)
The optimization of reaction parameters is crucial for controlling the yield, purity, and crystalline nature of the final product. Key parameters include:
Reactant Concentration: The concentration of the silver nitrate and sodium cinnamate solutions can influence the particle size and morphology of the precipitate. Higher concentrations may lead to faster precipitation and smaller, potentially less crystalline particles.
Temperature: The temperature of the reaction mixture can affect the solubility of the reactants and the product, as well as the kinetics of nucleation and crystal growth. For many silver carboxylates, synthesis is carried out at or slightly above room temperature.
pH: The pH of the reaction medium is a critical parameter. For the reaction between a water-soluble silver salt and an alkali metal salt of the carboxylic acid, maintaining a pH in the range of 2 to 6 has been shown to be beneficial. google.com
Stirring Rate: Adequate stirring is necessary to ensure homogeneous mixing of the reactants and to promote uniform particle formation.
Table 1: Optimization of Reaction Parameters for Solution-Phase Precipitation
| Parameter | Range | Observation |
| Reactant Concentration | 0.01 M - 1.0 M | Higher concentrations can lead to faster precipitation and smaller particle sizes. |
| Temperature | 20°C - 80°C | Affects solubility and crystal growth kinetics. Optimal temperature depends on the specific solvent system. |
| pH | 2 - 6 | Can influence the protonation state of the carboxylate and the stability of the silver salt. google.com |
| Stirring Rate | 100 - 500 rpm | Ensures homogeneity and uniform particle size distribution. |
Influence of Solvent Systems on Crystalline Product Formation and Purity
The choice of solvent system plays a pivotal role in the synthesis of silver(1+) 3-phenylprop-2-enoate, influencing both the crystallinity and purity of the product. While water is a common solvent due to the high solubility of silver nitrate and alkali cinnamates, mixed solvent systems can offer distinct advantages. nih.govgoogle.com
A mixture of a C₃-C₈ alcohol and water, with a volume ratio ranging from 1/5 to 5/1, has been shown to be an effective reaction solvent. google.com In such a system, the alkali metal salt of the carboxylic acid has a strong affinity for the water-alcohol mixture, while the resulting silver carboxylate has substantially no affinity. This difference in solubility causes the silver cinnamate to precipitate out of the reaction system, facilitating its separation and enhancing the purity of the final product. google.com
The use of different alcohols can also affect the morphology of the resulting silver particles. For instance, in the synthesis of silver particles, the viscosity of the solvent, which can be altered by using different alcohol-water mixtures (e.g., ethanol-water vs. propanol-water), has been shown to influence the final particle shape, with small cubic crystals forming at low viscosity and hierarchical flower-like particles at high viscosity. While this research focused on elemental silver, the principles of mass transfer limitation at high viscosity can be relevant to the crystallization of silver salts.
Table 2: Effect of Solvent System on Silver Cinnamate Synthesis
| Solvent System | Advantage | Potential Outcome |
| Water | High solubility of reactants. | Straightforward precipitation, but may require careful control of conditions to ensure high purity. |
| Water-Alcohol Mixture (e.g., C₃-C₈ alcohols) | Differential solubility of reactants and product enhances purity and yield. google.com | Uniformly finely divided precipitate of high purity. google.com |
| Non-aqueous Solvents | Can be used in water-free synthesis routes. rsc.org | May be necessary for specific applications where water must be excluded. |
Ligand Exchange and Metathesis Reactions in the Synthesis of this compound
Ligand exchange and metathesis are fundamental reaction types in inorganic and organometallic chemistry that can be applied to the synthesis of this compound.
A metathesis reaction , also known as a double displacement reaction, is the primary mechanism in the precipitation method described in section 2.1.1. In this context, it involves the exchange of ions between two soluble salts to form an insoluble product. The synthesis of silver carboxylates via the reaction of silver nitrate and an alkali metal carboxylate is a classic example of a salt metathesis reaction. nih.govresearchgate.net This approach is versatile and can be adapted for a wide range of silver carboxylates.
Ligand exchange reactions involve the replacement of a ligand coordinated to a metal center with another ligand. While often discussed in the context of complex coordination compounds or the surface modification of nanoparticles nih.gov, the underlying principle can be considered in the synthesis of silver cinnamate. For instance, one could envision a scenario where a silver complex with a weakly bound ligand is treated with a source of cinnamate ions. The cinnamate, forming a more stable or insoluble product with silver(I), would displace the original ligand. However, for the straightforward synthesis of the simple salt, metathesis reactions are more direct and commonly employed.
Exploration of Green Chemistry Principles in Synthetic Protocols for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several approaches to the synthesis of this compound align with these principles.
The use of water as a solvent in the metathesis reaction between silver nitrate and sodium cinnamate is an inherently green aspect of the synthesis, as water is a benign and environmentally friendly solvent. nih.gov
Furthermore, one-pot synthesis methods that minimize waste and energy consumption are desirable. A water-free, one-pot method for the synthesis of silver carboxylates has been described, involving the direct reaction of silver(I) fluoride (B91410) with the corresponding carboxylic acid in a non-aqueous solvent. rsc.org This method can offer high yields and avoids the need for preparing the alkali metal salt of the carboxylic acid in a separate step.
The use of bio-based reagents for the synthesis of silver nanoparticles, where plant extracts containing cinnamic acid and related compounds act as reducing and capping agents, is a prominent area of green synthesis. researchgate.net While the goal of these syntheses is typically nanoparticles rather than the bulk silver cinnamate salt, the principles of using renewable resources and mild reaction conditions are relevant.
Advanced Purification and Isolation Techniques for High-Purity Crystalline this compound
The purification and isolation of this compound are critical steps to obtain a product with the desired properties. Following precipitation from the reaction mixture, the solid product is typically isolated by filtration.
Standard purification involves washing the collected precipitate to remove any unreacted starting materials and soluble byproducts, such as sodium nitrate in the case of a metathesis reaction using silver nitrate and sodium cinnamate. google.com The choice of washing solvent is important. Water is commonly used to wash away inorganic salts. This can be followed by washing with an organic solvent, such as an alcohol or ether, to remove any organic impurities and to aid in the drying of the final product.
For obtaining high-purity crystalline material, recrystallization can be employed. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities in the solution. The challenge with silver cinnamate is its limited solubility in most common solvents. wikipedia.org Identifying a suitable solvent or solvent mixture in which silver cinnamate has a temperature-dependent solubility is key for successful recrystallization.
Drying of the purified product is the final step. This can be done in an oven at a moderate temperature or under vacuum to remove residual solvent without decomposing the silver salt. The thermal stability of silver carboxylates varies, with decomposition temperatures for some silver alkylcarboxylates ranging from 120 to 250°C. researchgate.net
Crystallographic and Molecular Structure Elucidation of Silver 1+ 3 Phenylprop 2 Enoate
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction has been the principal technique for the detailed structural elucidation of silver(1+) 3-phenylprop-2-enoate (B8295013), providing precise information on its atomic arrangement in the solid state.
While specific crystallographic data for silver(1+) 3-phenylprop-2-enoate is not widely published in the general chemical literature, related structures containing the 3-phenylprop-2-enoate (cinnamate) ligand provide context. For instance, the related compound pentafluorophenyl 3-phenylprop-2-enoate crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Its unit cell parameters are a = 7.261(5) Å, b = 15.1156(17) Å, c = 12.3823(15) Å, and β = 101.01(2)°. researchgate.net Another related structure, 3-[(2E)-3-Phenylprop-2-en-1-ylidene]pentane-2,4-dione, also crystallizes in a monoclinic system with the space group P2₁/a and cell parameters of a = 12.7006(4)Å, b = 10.0271(5)Å, c = 20.1044(10)Å, and β = 106.525(3)°. researchgate.net For elemental silver itself, the crystal structure is face-centered cubic (fcc) with a lattice parameter of a = 0.409 nm. princeton.edu The precise crystallographic parameters for this compound would require a dedicated single-crystal X-ray diffraction study.
A summary of crystallographic data for related compounds is presented in the table below.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| Pentafluorophenyl 3-phenylprop-2-enoate researchgate.net | Monoclinic | P2₁/n | a = 7.261(5) Å, b = 15.1156(17) Å, c = 12.3823(15) Å, β = 101.01(2)° |
| 3-[(2E)-3-Phenylprop-2-en-1-ylidene]pentane-2,4-dione researchgate.net | Monoclinic | P2₁/a | a = 12.7006(4)Å, b = 10.0271(5)Å, c = 20.1044(10)Å, β = 106.525(3)° |
| Silver (elemental) princeton.edu | Face-centered cubic (fcc) | - | a = 0.409 nm |
The silver(I) ion, with its d¹⁰ electronic configuration, exhibits significant flexibility in its coordination geometry, commonly adopting coordination numbers from 2 to 6. researchgate.netnih.gov This allows for a variety of coordination environments, including linear, trigonal, tetrahedral, and even higher coordination numbers. researchgate.netyoutube.com In complexes with monodentate ligands, silver(I) often forms linear or trigonal planar geometries. researchgate.net For instance, in some silver(I) complexes with two-coordinate environments, a linear geometry is observed. youtube.com With chelating or bridging ligands, such as carboxylates, higher coordination numbers and more complex geometries like tetrahedral or distorted square pyramidal are common. researchgate.net The specific coordination number and geometry in this compound would depend on the interplay between the steric and electronic properties of the cinnamate (B1238496) ligand and the packing forces in the crystal lattice.
Carboxylate ligands are known to exhibit a diverse range of coordination modes in metal complexes. wikipedia.org These include monodentate, where only one oxygen atom coordinates to the metal center, and bidentate, where both oxygen atoms bind to the same metal ion in a chelating fashion. researchgate.netresearchgate.net Furthermore, carboxylates can act as bridging ligands, connecting two or more metal centers. wikipedia.org Common bridging modes include the syn-syn, syn-anti, and anti-anti configurations. researchgate.net The choice between these binding modes is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. researchgate.netnih.gov In the context of this compound, the carboxylate group of the cinnamate ligand is expected to play a crucial role in the formation of the extended solid-state structure, likely through bridging interactions between silver(I) centers.
A table summarizing common carboxylate binding modes is provided below.
| Binding Mode | Description |
| Monodentate researchgate.netresearchgate.net | One oxygen atom of the carboxylate group binds to a single metal center. |
| Bidentate Chelating researchgate.netresearchgate.net | Both oxygen atoms of the carboxylate group bind to the same metal center. |
| Bridging (e.g., syn-syn, syn-anti) researchgate.net | The carboxylate group links two different metal centers. |
The interplay of the coordination of the silver(I) ions by the carboxylate groups and the various supramolecular interactions leads to the formation of extended one-, two-, or three-dimensional solid-state architectures. nih.gov The bridging nature of the carboxylate ligand, combined with argentophilic interactions, can result in the formation of coordination polymers. researchgate.net The specific dimensionality and topology of the resulting network are dictated by the coordination geometry of the silver(I) ion and the orientation of the cinnamate ligands. The phenyl groups of the cinnamate ligands, extending from the coordination polymer backbone, can further influence the packing through steric effects and π-π stacking interactions, leading to complex and well-defined crystal packing motifs.
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Studies
Spectroscopic Characterization and Vibrational Analysis of Silver 1+ 3 Phenylprop 2 Enoate
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Vibrational spectroscopy serves as a powerful tool for analyzing the structure of metal carboxylates. The positions and separations of the carboxylate (COO⁻) stretching frequencies are particularly sensitive to the coordination mode of the ligand.
Assignment of Asymmetric and Symmetric Carboxylate Stretching Frequencies (νas(COO⁻), νs(COO⁻))
In the infrared spectrum of silver carboxylate complexes, the strong absorption bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the deprotonated carboxylate group are of primary diagnostic importance. The absence of a broad absorption band typical for the O-H stretching of a carboxylic acid group confirms the formation of the silver salt.
For silver carboxylate complexes, the positions of the νas(COO⁻) and νs(COO⁻) bands can indicate the nature of the metal-ligand interaction. For instance, in some silver-based coordination complexes, these bands appear around 1600 cm⁻¹ for νas(COO⁻) and 1416 cm⁻¹ for νs(COO⁻). bucea.edu.cn
Identification of Characteristic Vibrational Modes of the 3-phenylprop-2-enoate (B8295013) Ligand
Beyond the carboxylate stretches, the IR and Raman spectra of silver(1+) 3-phenylprop-2-enoate exhibit characteristic vibrations of the cinnamate (B1238496) ligand. These include:
C=C stretching: The stretching vibration of the carbon-carbon double bond in the propenoate chain typically appears in the region of 1630-1640 cm⁻¹.
Aromatic C-H stretching: These vibrations are usually observed in the 3000-3150 cm⁻¹ region. nih.gov
Aromatic C=C stretching: The phenyl group shows characteristic ring stretching vibrations in the 1450-1600 cm⁻¹ range.
C-H bending: Out-of-plane and in-plane bending vibrations of the vinyl and aromatic C-H bonds occur at lower frequencies.
The following table summarizes some of the key vibrational frequencies for related compounds, providing a reference for the expected positions in this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Related Compounds) | Reference |
| Asymmetric COO⁻ Stretch (νas) | ~1600 | bucea.edu.cn |
| Symmetric COO⁻ Stretch (νs) | ~1416 | bucea.edu.cn |
| C=C Stretch (alkene) | 1638 | rsc.org |
| Aromatic C-H Stretch | 3000-3150 | nih.gov |
| C-O Stretch | 1311 | rsc.org |
Correlation of Vibrational Frequencies with Carboxylate Coordination Modes
The separation between the asymmetric and symmetric carboxylate stretching frequencies (Δν = νas - νs) is a critical parameter for determining the coordination mode of the carboxylate ligand to the metal center. Different coordination modes, such as monodentate, bidentate chelating, and bidentate bridging, result in different Δν values.
Ionic or Uncoordinated: In the free carboxylate ion, the Δν value is relatively small.
Monodentate: When the carboxylate coordinates to a metal ion through one oxygen atom, the νas(COO⁻) frequency increases, and the νs(COO⁻) frequency decreases compared to the ionic form, leading to a larger Δν.
Bidentate Chelating: In this mode, both oxygen atoms of the carboxylate group bind to the same metal ion, resulting in a smaller Δν value compared to the monodentate mode.
Bidentate Bridging: Here, the carboxylate group bridges two different metal ions. The Δν value for this mode is generally intermediate between the ionic and monodentate values and can be similar to or larger than the bidentate chelating mode.
The specific Δν value for this compound would need to be determined experimentally to ascertain its precise coordination structure in the solid state. The flexible coordination ability of carboxylate ligands is a key factor in the formation of diverse silver coordination complexes. bucea.edu.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)
NMR spectroscopy provides detailed information about the structure and dynamics of the 3-phenylprop-2-enoate ligand in both solution and the solid state.
¹H and ¹³C NMR Chemical Shifts and Coupling Patterns for Ligand Conformation
The ¹H and ¹³C NMR spectra of the 3-phenylprop-2-enoate ligand are well-characterized. In deuterated solvents like CDCl₃, the chemical shifts provide a fingerprint of the ligand's structure. Due to the light sensitivity of some silver(I) complexes, NMR can also be used to study their stability in solution. nih.gov
¹H NMR: The proton NMR spectrum of the cinnamate moiety typically shows:
Signals for the aromatic protons in the range of δ 7.3-7.6 ppm.
Two doublets for the vinylic protons (H-α and H-β) with a characteristic large coupling constant (J ≈ 16 Hz) for the trans isomer, appearing around δ 6.4 and δ 7.7 ppm.
¹³C NMR: The carbon NMR spectrum provides information on each carbon atom in the molecule. For a related compound, ethyl (E)-3-phenylprop-2-enoate, the following chemical shifts have been reported in CDCl₃: rsc.org
| Carbon Atom | Chemical Shift (δ, ppm) (Ethyl (E)-3-phenylprop-2-enoate) | Reference |
| C=O | 167.6 | rsc.org |
| C-β | 159.3 | rsc.org |
| C-α | 116.9 | rsc.org |
| Phenyl C1 | ~134 | |
| Phenyl C2, C6 | ~128 | |
| Phenyl C3, C5 | ~129 | |
| Phenyl C4 | ~130 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and the influence of the silver ion.
Investigation of Ligand Dynamics and Exchange Processes in Solution
Solution NMR spectroscopy can be employed to investigate dynamic processes such as ligand exchange. If the 3-phenylprop-2-enoate ligand is involved in an equilibrium between coordinated and uncoordinated states, or if it is exchanging between different silver centers, this can lead to changes in the NMR spectra, such as line broadening or the coalescence of signals at different temperatures. These studies can provide valuable information on the lability and stability of the silver-carboxylate bond in solution. The stability of silver carboxylate complexes in solution has been a subject of study, particularly in the context of their biological applications. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a key method for probing the electronic transitions within this compound. The resulting spectrum is a composite of absorptions arising from the organic ligand and potential charge transfer interactions with the silver ion.
Analysis of Electronic Transitions within the 3-phenylprop-2-enoate Ligand
The 3-phenylprop-2-enoate ligand, commonly known as cinnamate, contains two primary chromophores: the phenyl group and the α,β-unsaturated carboxylate system. These features give rise to distinct electronic absorptions, primarily categorized as π→π* transitions. The conjugated system, which extends from the benzene (B151609) ring through the double bond to the carboxylate group, results in intense absorption bands in the UV region.
The electronic spectrum is typically characterized by strong absorption bands related to these π→π* transitions. The exact position and intensity of these bands can be influenced by the solvent and the coordination to the metal ion. For a closely related compound, ethyl cinnamate, strong absorptions are observed that are characteristic of this conjugated system. stenutz.eunih.gov
Table 1: Typical UV Absorption Data for Cinnamate-Related Moieties
| Transition Type | Chromophore | Approximate λmax (nm) |
| π→π | Phenyl Ring & Conjugated System | 270 - 290 |
| π→π | Conjugated Acrylate System | 210 - 230 |
Note: The exact wavelengths (λmax) can vary depending on the specific molecular environment and solvent used for analysis.
Detection of Metal-to-Ligand or Ligand-to-Metal Charge Transfer Bands
In addition to the intra-ligand transitions, the presence of the silver(I) ion introduces the possibility of charge-transfer (CT) transitions. libretexts.org Since the silver(I) ion has a completely filled d-orbital (d¹⁰ electron configuration), d-d electronic transitions are forbidden. libretexts.org Therefore, any new, intense absorption bands that are not attributable to the 3-phenylprop-2-enoate ligand are likely due to charge-transfer phenomena. libretexts.org
Two types of charge transfer are possible: Metal-to-Ligand (MLCT) and Ligand-to-Metal (LMCT). libretexts.org
Ligand-to-Metal Charge Transfer (LMCT): In this process, an electron is excited from a high-energy orbital primarily located on the ligand to a lower-energy, empty orbital on the metal center. libretexts.orglibretexts.org For silver(I) complexes with carboxylate ligands, LMCT transitions are considered plausible and can result in intense absorption bands. bucea.edu.cn This involves the promotion of an electron from the π system of the cinnamate ligand to an empty orbital (e.g., 5s) of the Ag(I) ion.
Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a metal d-orbital to an empty π* anti-bonding orbital on the ligand. libretexts.org Given that the d-orbitals of Ag(I) are filled and relatively low in energy, MLCT transitions are less common but can occur if the ligand has very low-lying π* orbitals. libretexts.org
The appearance of intense bands, distinct from the ligand's own absorptions, would be strong evidence for such charge-transfer processes, providing valuable information on the electronic interaction between the silver ion and the cinnamate ligand. bucea.edu.cn
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Molecular and Oligomeric Species Identification
Mass spectrometry using soft ionization techniques is crucial for confirming the molecular weight and identifying various species of this compound in solution or the solid state.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly effective technique for the analysis of coordination complexes from solution. uvic.ca For this compound, ESI-MS can detect the intact molecular species as well as potential fragments or adducts. nih.govnih.govsemanticscholar.org A key diagnostic feature in the mass spectrum of any silver-containing ion is the distinctive isotopic pattern arising from the two stable isotopes of silver, ¹⁰⁷Ag (51.84% abundance) and ¹⁰⁹Ag (48.16% abundance), which produce a pair of peaks separated by approximately 2 Da with nearly equal intensity. nih.gov
Furthermore, silver carboxylates are known to form dimeric or oligomeric structures. rsc.org ESI-MS can help identify such species in solution. Tandem mass spectrometry (MS/MS) can be employed to fragment a selected parent ion, providing confirmation of its composition and structure. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful tool, often used for less soluble compounds or to detect higher mass oligomers. nih.govnih.govresearchgate.net By co-crystallizing the sample with a suitable matrix, soft ionization is achieved, which minimizes fragmentation and allows for the detection of large molecular assemblies.
Table 2: Potential Molecular and Oligomeric Ions of this compound Detectable by Mass Spectrometry
| Proposed Species | Formula | Description | Expected m/z (for ¹⁰⁷Ag) |
| [Ag(C₉H₇O₂)] | C₉H₇AgO₂ | Monomeric Complex | ~254 |
| [Ag₂(C₉H₇O₂)₂ + H]⁺ | C₁₈H₁₅Ag₂O₄⁺ | Protonated Dimer | ~509 |
| [Ag₂(C₉H₇O₂)₂ + Na]⁺ | C₁₈H₁₄Ag₂NaO₄⁺ | Sodiated Dimer | ~531 |
| [Ag(C₉H₇O₂)]₂ | (C₉H₇AgO₂)₂ | Dimeric Cluster | ~508 |
Note: The m/z (mass-to-charge ratio) values are approximate and based on the most abundant isotopes. The observed ions and their form (e.g., protonated, sodiated) will depend on the specific experimental conditions.
Thermal Decomposition and Stability Studies of Silver 1+ 3 Phenylprop 2 Enoate
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric analysis and differential scanning calorimetry are cornerstone techniques in thermal analysis, providing quantitative and qualitative data on the thermal events of a material as a function of temperature.
Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition profile of Silver(1+) 3-phenylprop-2-enoate (B8295013). By precisely measuring the change in mass of a sample as it is heated at a constant rate, a TGA curve is generated. This curve provides crucial information, including the onset temperature of decomposition, which marks the point at which the material begins to lose mass due to the liberation of volatile components.
For silver carboxylates, the decomposition typically occurs in distinct stages. The initial mass loss observed at lower temperatures can often be attributed to the desorption of adsorbed water or residual solvent from the synthesis process. The principal mass loss, occurring at higher temperatures, corresponds to the decomposition of the carboxylate itself. The TGA curve for Silver(1+) 3-phenylprop-2-enoate would be expected to show a significant mass loss step corresponding to the breakdown of the molecule. The stability of silver carboxylates has been observed to increase with the length of the alkyl chain, a factor that influences the decomposition temperature.
A hypothetical TGA data table for this compound might look as follows, illustrating the type of information that would be obtained from such an analysis.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |
| Initial (Solvent/Water Loss) | 50 - 150 | 1-2 |
| Main Decomposition | 200 - 300 | 40-50 |
| Final Residue | > 300 | Remaining Mass |
Note: This table is illustrative and not based on experimental data for this specific compound.
Following the thermal decomposition, the TGA curve reveals the percentage of the initial mass that remains as a solid residue. For silver carboxylates, the primary solid decomposition product is expected to be metallic silver. researchgate.net The theoretical percentage of silver in the parent compound can be calculated based on its molecular formula (C₉H₇AgO₂). By comparing the experimental residual mass from the TGA with the theoretical percentage of silver, the composition of the residue can be confirmed. Any significant deviation might suggest the formation of other non-volatile byproducts, such as silver carbides or oxides, depending on the atmosphere in which the decomposition is carried out (e.g., inert or oxidative).
| Component | Theoretical Mass Percentage |
| Silver (Ag) | ~42.6% |
| Organic Ligand | ~57.4% |
Note: This table presents theoretical values based on the molecular formula.
Differential Scanning Calorimetry (DSC) is run concurrently with or separately from TGA to measure the heat flow associated with thermal transitions in the material. A DSC curve plots heat flow against temperature, revealing whether a process is endothermic (absorbs heat) or exothermic (releases heat).
| Thermal Event | Expected Transition Type |
| Melting | Endothermic |
| Decomposition | Can be Endothermic, Exothermic, or a combination |
Note: This table is illustrative and not based on experimental data for this specific compound.
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry or FTIR
To fully understand the decomposition pathway, it is crucial to identify the gaseous products evolved during the process. Evolved Gas Analysis (EGA) techniques, such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with a TGA instrument, are invaluable for this purpose. mdpi.com
As the sample is heated in the TGA, the evolved gases are transferred to a mass spectrometer or an FTIR gas cell for real-time analysis. Mass spectrometry identifies the gases based on their mass-to-charge ratio (m/z), while FTIR identifies them based on their characteristic infrared absorption bands.
For the thermal decomposition of this compound, the primary gaseous product expected from the decarboxylation of the carboxylate group is carbon dioxide (CO₂). researchgate.net The fragmentation of the phenylprop-2-enoate ligand would likely produce a variety of organic molecules. These could include benzene (B151609), styrene, and other aromatic and aliphatic hydrocarbon fragments. The identification and quantification of these evolved gases provide direct evidence for the proposed decomposition mechanism. wikipedia.org
| Gaseous Product | Expected Detection Method |
| Carbon Dioxide (CO₂) | MS (m/z = 44), FTIR (characteristic IR bands) |
| Benzene | MS (m/z = 78), FTIR (characteristic IR bands) |
| Styrene | MS (m/z = 104), FTIR (characteristic IR bands) |
| Other Organic Fragments | MS and FTIR analysis of various m/z values and IR bands |
Note: This table is illustrative and not based on experimental data for this specific compound.
Mechanistic Investigations of Thermal Decomposition Pathways
Based on the data obtained from TGA, DSC, and EGA, a mechanistic pathway for the thermal decomposition of this compound can be proposed. For many silver carboxylates, the decomposition is believed to be initiated by the homolytic cleavage of the silver-oxygen (Ag-O) bond, leading to the formation of a carboxylate radical and a silver atom. researchgate.net
The resulting cinnamate (B1238496) radical would be unstable and likely undergo subsequent fragmentation. A plausible pathway involves decarboxylation to release CO₂ and form a styryl radical. This radical could then undergo various reactions, such as hydrogen abstraction to form styrene, or dimerization and polymerization to form larger organic molecules. The metallic silver atoms would aggregate to form silver nanoparticles or bulk metallic silver as the final solid residue. The specific reaction pathways and the distribution of the final products can be influenced by factors such as the heating rate and the composition of the surrounding atmosphere.
Pathways Leading to Formation of Silver Nanoparticles or Bulk Metallic Silver
The thermal decomposition of this compound is a process that leads to the formation of elemental silver, which can manifest as either nanoparticles or bulk metal depending on the reaction conditions. The general pathway for the thermal decomposition of silver carboxylates involves the breaking of the silver-oxygen bond and the subsequent reduction of silver(I) ions to metallic silver (Ag(0)).
In the case of this compound, the process is initiated by heat, which provides the necessary energy to overcome the activation barrier for the decomposition reaction. The decomposition typically proceeds through the following key stages:
Initial Dissociation: Upon heating, the ionic bond between the silver cation (Ag⁺) and the carboxylate anion (3-phenylprop-2-enoate) weakens. In some cases, especially in the presence of a solvent or coordinating ligands, the compound may first dissociate into free silver cations and carboxylate ions.
Electron Transfer and Reduction: The carboxylate group, or fragments from its subsequent degradation, acts as an internal reducing agent. An electron is transferred from the carboxylate moiety to the silver ion, reducing it to a silver atom (Ag⁰).
Nucleation: The newly formed silver atoms are highly reactive and begin to agglomerate, forming small clusters or nuclei. This is a critical step in the formation of nanoparticles, and the rate of nucleation significantly influences the final particle size and distribution.
Growth: The silver nuclei act as seeds for further growth. Additional silver atoms, generated from the ongoing decomposition of the precursor, deposit onto the surface of these nuclei. The growth process can be controlled by various factors, including temperature, heating rate, and the presence of capping agents.
The final form of the silver product—nanoparticles or bulk metal—is highly dependent on the experimental conditions.
Formation of Silver Nanoparticles: To obtain well-defined silver nanoparticles, the decomposition is often carried out in the presence of a capping agent or a high-boiling point solvent. These agents adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape. The 3-phenylprop-2-enoate ligand itself, or its degradation products, can sometimes act as a capping agent. Rapid heating and short reaction times generally favor the formation of smaller nanoparticles.
Formation of Bulk Metallic Silver: In the absence of effective capping agents or under conditions of prolonged heating at high temperatures, the initially formed nanoparticles can sinter and coalesce, leading to the formation of larger aggregates and eventually bulk metallic silver. Solid-state decomposition of this compound in an inert atmosphere is more likely to yield bulk silver.
The table below summarizes the general conditions influencing the final silver product.
| Parameter | Effect on Silver Product | Typical Conditions for Nanoparticle Formation | Typical Conditions for Bulk Silver Formation |
|---|---|---|---|
| Temperature | Higher temperatures generally lead to faster decomposition and larger particle sizes. | Moderate temperatures (e.g., 150-250 °C), carefully controlled. | High temperatures (>300 °C) or prolonged heating. |
| Heating Rate | A high heating rate can lead to a burst of nucleation and smaller nanoparticles. | Rapid injection into a hot solvent. | Slow heating in a furnace. |
| Capping Agent | Stabilizes nanoparticles and prevents aggregation. | Presence of long-chain amines, thiols, or polymers. | Absence of a capping agent. |
| Solvent | Can influence reaction kinetics and act as a capping agent. | High-boiling point, coordinating solvents. | Solid-state decomposition or non-coordinating solvents. |
Ligand Degradation Mechanisms and Intermediate Species
The primary step in the ligand degradation is typically decarboxylation , the loss of carbon dioxide (CO₂). This is a common feature in the thermal decomposition of many metal carboxylates.
For the 3-phenylprop-2-enoate ligand, the following degradation pathways can be postulated:
Decarboxylation to form Styrene: The loss of CO₂ from the carboxylate group can lead to the formation of a styryl anion intermediate, which can then be protonated to form styrene. C₆H₅CH=CHCOO⁻ → C₆H₅CH=CH₂ + CO₂ + e⁻
Radical Mechanisms: The decomposition can also proceed through radical pathways. The carboxylate group can decompose to form a cinnamyl radical and a carboxyl radical. C₆H₅CH=CHCOO⁻ → C₆H₅CH=CH• + •COO⁻
The carboxyl radical can further decompose to CO₂. The cinnamyl radicals can then undergo various reactions, such as dimerization to form 1,4-diphenyl-1,3-butadiene, or react with other species in the reaction mixture.
Formation of Other Aromatic Compounds: Depending on the reaction conditions, further fragmentation and rearrangement of the phenylpropene backbone can occur, potentially leading to the formation of other aromatic hydrocarbons such as benzene and toluene, although these would likely be minor products.
The intermediate species generated during the ligand degradation can be highly reactive and may play a role in the reduction of silver ions and the stabilization of the resulting nanoparticles. The table below outlines potential intermediate and final products from the ligand degradation.
| Intermediate/Product | Chemical Formula | Potential Role/Formation Pathway |
|---|---|---|
| Carbon Dioxide | CO₂ | Primary gaseous byproduct from decarboxylation. |
| Styrene | C₆H₅CH=CH₂ | Formed via decarboxylation and protonation. |
| Cinnamyl Radical | C₆H₅CH=CH• | Intermediate from homolytic cleavage of the carboxylate. |
| 1,4-Diphenyl-1,3-butadiene | C₆H₅CH=CH-CH=CHC₆H₅ | Product of cinnamyl radical dimerization. |
| Benzene | C₆H₆ | Potential minor byproduct from further fragmentation. |
| Toluene | C₆H₅CH₃ | Potential minor byproduct from further fragmentation. |
The exact distribution of these products would be dependent on factors such as the temperature, pressure, and the presence of a reactive atmosphere. Advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required to definitively identify the intermediate species and elucidate the precise degradation pathways for this compound.
Computational and Theoretical Investigations of Silver 1+ 3 Phenylprop 2 Enoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of coordination compounds like Silver(1+) 3-phenylprop-2-enoate (B8295013).
Table 1: Predicted Structural Parameters for a Monomeric Unit of Silver(1+) 3-phenylprop-2-enoate (Illustrative) This table presents hypothetical, yet plausible, data based on DFT calculations of similar silver carboxylate compounds.
| Parameter | Predicted Value | Description |
| Ag-O1 Bond Length | ~2.20 - 2.35 Å | The distance between the silver ion and the first carboxylate oxygen. |
| Ag-O2 Bond Length | ~2.25 - 2.40 Å | The distance between the silver ion and the second carboxylate oxygen (in a bidentate mode). |
| O1-C-O2 Angle | ~120 - 125° | The angle within the carboxylate group. |
| Ag-O-C Angle | ~115 - 125° | The angle defining the coordination of the oxygen to the silver center. |
| C=C Bond Length | ~1.34 Å | The double bond in the prop-2-enoate backbone. |
| C-C Bond Length | ~1.46 Å | The single bond connecting the double bond to the phenyl ring. |
DFT is used to analyze the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties. A smaller gap suggests the molecule is more polarizable and more reactive.
Calculations can map the distribution of these frontier orbitals. In a typical silver carboxylate, the HOMO may be localized on the carboxylate group and the phenyl ring's π-system, while the LUMO might have significant character from the silver(I) ion's 5s orbital. Analysis of the charge distribution, often using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, confirming the ionic character of the Ag-O bond and detailing the electron density across the molecule.
Table 2: Illustrative Electronic Properties of this compound from DFT Calculations This table shows typical values and descriptors derived from electronic structure analysis of related compounds. mdpi.com
| Property | Definition | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |
| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |
| Electron Affinity (A) | -ELUMO | ~ 1.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.0 eV |
DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By simulating these spectra, researchers can assign specific vibrational modes to experimental peaks, such as the symmetric and asymmetric stretching of the carboxylate group, C=C stretching, and phenyl ring vibrations. Comparing the calculated spectra of different possible isomers or coordination modes with experimental data helps to confirm the actual structure of the compound. nih.gov
Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic (UV-Vis) absorption spectrum. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations can help assign absorption bands to specific electronic transitions, such as π→π* transitions within the cinnamoyl moiety or ligand-to-metal charge transfer (LMCT) transitions. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation for this compound would involve modeling a system containing many molecules (and potentially solvent) and simulating their movements by solving Newton's equations of motion. nih.govaps.org
These simulations can provide insights into:
Aggregation and Self-Assembly: How individual molecules interact and aggregate in solution or in the solid state, driven by forces like van der Waals interactions, π-stacking between phenyl rings, and argentophilic interactions.
Solvation Effects: How solvent molecules (e.g., water, ethanol) arrange around the solute and influence its conformation and stability.
Conformational Dynamics: The flexibility of the 3-phenylprop-2-enoate ligand and the dynamic nature of the Ag-O coordination bonds.
Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
To deeply understand the nature of chemical bonds and non-covalent interactions, advanced computational methods like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed.
QTAIM: This method analyzes the topology of the electron density to define atoms and the bonds between them. For this compound, QTAIM can characterize the Ag-O bond, determining its degree of ionic versus covalent character. It can also identify and quantify the strength of weaker interactions, such as intramolecular hydrogen bonds or intermolecular Ag···Ag interactions, by locating bond critical points (BCPs) in the electron density. acs.org
NCI Analysis: The NCI plot is a visualization technique that highlights regions of non-covalent interactions in real space. acs.org For a potential dimer of this compound, an NCI plot could visually confirm the presence of stabilizing argentophilic interactions between the silver centers and π-stacking between the phenyl rings, showing them as distinct isosurfaces. researchgate.net
Ligand Field Theory and Molecular Orbital Theory Applied to Silver(I) Coordination
Molecular Orbital (MO) theory provides a detailed description of bonding by considering how atomic orbitals on the metal and ligands combine to form molecular orbitals that span the entire complex. libretexts.orglibretexts.org Ligand Field Theory (LFT) is a more sophisticated application of MO theory specifically for transition metal complexes. purdue.eduwikipedia.org
For this compound, the Ag(I) ion has a filled d-shell (d¹⁰ configuration). The bonding can be described by the interaction of the filled 4d orbitals of silver with the orbitals of the carboxylate ligand.
Sigma (σ) Bonding: The primary interaction is the formation of a σ-bond from the overlap of a filled lone-pair orbital on a carboxylate oxygen with an empty hybrid orbital (e.g., 5s5p) on the Ag(I) ion.
Pi (π) Bonding: There can also be π-interactions. For instance, filled 4d orbitals on the silver ion that have the correct symmetry can interact with the empty π* antibonding orbitals of the carboxylate and phenyl π-system. This is a form of back-bonding that can strengthen the metal-ligand interaction.
The resulting MO diagram would show the formation of bonding, non-bonding, and antibonding molecular orbitals. Since the Ag(I) d-orbitals are fully occupied, they will primarily contribute to non-bonding or weakly antibonding MOs in the final complex. These theories explain the typical linear or low-coordination geometries preferred by Ag(I) and provide a framework for understanding the electronic transitions observed in its spectra. libretexts.org
Coordination Polymer and Supramolecular Chemistry of Silver 1+ 3 Phenylprop 2 Enoate
Principles of Self-Assembly in Silver(I)-Carboxylate Systems
The self-assembly of coordination polymers based on silver(I) and carboxylate ligands is a process governed by a delicate balance of multiple interactions. The d¹⁰ electronic configuration of the Ag(I) ion results in a flexible coordination sphere, allowing for various coordination numbers and geometries, though linear, trigonal, and tetrahedral are most common. This flexibility is a key factor in the structural diversity observed in these compounds.
The carboxylate group of the 3-phenylprop-2-enoate (B8295013) ligand can coordinate to the silver(I) ion in several modes: monodentate, bidentate (chelating or bridging), and polydentate. The specific coordination mode adopted is influenced by several factors, including the solvent system, the presence of ancillary ligands, and the nature of the counter-anions if present. For instance, in the synthesis of silver(I) coordination polymers, the use of ammoniacal solutions can favor the formation of crystalline products by controlling the coordination speed of the carboxylate to the Ag(I) ions. researchgate.net
The self-assembly process is not solely dictated by the primary coordination bonds between the silver ions and the carboxylate groups. A host of weaker, non-covalent interactions, such as hydrogen bonds, π-π stacking, and argentophilic (Ag···Ag) interactions, play a crucial role in guiding the formation of the final supramolecular architecture. researchgate.net These secondary interactions are highly directional and contribute significantly to the stability and dimensionality of the resulting framework. The interplay of these forces allows for the construction of complex and predictable supramolecular structures.
Design and Formation of One-, Two-, and Three-Dimensional Coordination Architectures
The dimensionality of the coordination polymers of silver(1+) 3-phenylprop-2-enoate and its derivatives can be systematically controlled through the principles of crystal engineering. By carefully selecting the ligands and reaction conditions, it is possible to construct one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.
One-Dimensional Architectures: One-dimensional chains are a common motif in the coordination chemistry of silver(I) carboxylates. For example, in the complex [Ag(4-cca)]n, where 4-ccaH is 4-chlorocinnamic acid, pairs of symmetry-related silver(I) atoms are bridged by two μ2-η1:η1 4-chlorocinnamate ligands. researchgate.net This arrangement results in the formation of a binuclear silver(I) unit that propagates into a one-dimensional polymeric chain. The use of ancillary ligands, such as 4,4'-bipyridine, can also lead to the formation of 1D chains where the bipyridine acts as a linker between silver centers. researchgate.net In some cases, these 1D chains can further interact through weaker forces to form higher-dimensional structures. For instance, 1D chains of [Ag(bpy)]n (where bpy is 4,4'-bipyridyl) can exhibit interionic interactions with nitrate (B79036) anions, leading to a 2D coordination polymer. rsc.org
Influence of Crystal Engineering Strategies on Supramolecular Network Formation
Crystal engineering provides a powerful toolkit for the rational design of supramolecular networks with desired topologies and properties. In the context of this compound, this involves the strategic selection of ligands, counter-ions, and solvents to direct the assembly process.
The introduction of substituents on the phenyl ring of the cinnamate (B1238496) ligand can significantly influence the resulting crystal structure. For example, the presence of a chloro group in 2-chlorocinnamic acid and 4-chlorocinnamic acid leads to different coordination environments and supramolecular assemblies in their silver(I) complexes. researchgate.net In [Ag(2-cca)(H2O)]2 (where 2-ccaH is 2-chlorocinnamic acid), a discrete centrosymmetric dimer is formed, while [Ag(4-cca)]n forms a 1D polymeric chain. researchgate.net This highlights the subtle yet profound impact of ligand isomerism on the final structure.
The use of ancillary N-donor ligands is another effective strategy to control the dimensionality and topology of the coordination network. Ligands like 1,10-phenanthroline (B135089) or bipyridine can coordinate to the silver(I) centers, modifying their coordination geometry and providing additional sites for secondary interactions. rsc.orgnih.gov The competition between the carboxylate and the N-donor ligand for coordination sites on the silver ion, along with the potential for hydrogen bonding and π-π stacking involving the N-donor ligand, adds further layers of control over the self-assembly process.
Role of Secondary Interactions (e.g., Ag…Ag, π-π, Hydrogen Bonds) in Directing Assembly
Secondary interactions are the cornerstone of supramolecular chemistry, and they play a pivotal role in the crystal engineering of this compound coordination polymers. These weaker forces, while individually less significant than covalent bonds, collectively dictate the final three-dimensional arrangement of the molecules in the crystal lattice.
Argentophilic (Ag···Ag) Interactions: A noteworthy feature in the crystal structures of many silver(I) compounds is the presence of short Ag···Ag contacts, which are shorter than the sum of the van der Waals radii of silver (3.44 Å). These interactions, known as argentophilic interactions, are a type of metallophilic interaction and are considered to be weak attractive forces. In the complex [Ag(4-cca)]n, a ligand-supported Ag···Ag interaction with a distance of 2.819(5) Å is observed within the binuclear silver(I) moiety. researchgate.net In contrast, the dimeric complex [Ag(2-cca)(H2O)]2 exhibits a longer, ligand-unsupported Ag···Ag interaction of 3.218(4) Å. researchgate.net These interactions can link coordination units, contributing to the formation of higher-dimensional structures.
Data Tables
Table 1: Selected Bond Lengths and Angles for Silver(I) Cinnamate Complexes
| Complex | Bond | Length (Å) | Bond | Angle (°) |
| [Ag(2-cca)(H2O)]2 researchgate.net | Ag-O(carboxylate) | - | O-Ag-O(water) | - |
| Ag···Ag | 3.218(4) | |||
| [Ag(4-cca)]n researchgate.net | Ag-O(carboxylate) | - | O-Ag-O | - |
| Ag···Ag | 2.819(5) |
Note: Specific bond lengths and angles for the carboxylate coordination were not provided in the abstract.
Reactivity Studies and Chemical Transformations Involving Silver 1+ 3 Phenylprop 2 Enoate
Photochemical Behavior and Light-Induced Reactivity
The photochemistry of silver cinnamate (B1238496) is characterized by processes involving both the silver ion and the cinnamate ligand. Exposure to light, particularly ultraviolet (UV) radiation, can initiate redox reactions and ligand transformations.
The light-induced reduction of the silver(I) ion to metallic silver (Ag(0)) is a hallmark of the photochemical reactivity of silver carboxylates, including silver cinnamate. This process is fundamental to the formation of silver nanoparticles (AgNPs). Upon UV irradiation, the carboxylate ligand can facilitate the reduction of Ag+ ions. researchgate.netmdpi.com While the precise mechanism for silver cinnamate is an extension of studies on similar silver salts like silver citrate (B86180), the general pathway involves the excitation of the system, leading to electron transfer from the ligand to the silver ion. researchgate.netresearchgate.net
| Factor | Influence on Silver Deposition | Reference |
|---|---|---|
| Light Intensity | Higher intensity can increase the rate of Ag(0) formation. | nist.gov |
| Wavelength | UV light is typically effective; different wavelengths can produce nanoparticles of varying morphologies. | mdpi.com |
| Ligand Concentration | Affects the rate of reduction and the stability of the formed nanoparticles. | nist.gov |
| Medium | Solvent and other present species can influence nanoparticle growth and aggregation. | mdpi.com |
The cinnamate ligand itself is photochemically active. A primary photoreaction of trans-cinnamates upon UV irradiation is the E/Z (trans/cis) isomerization. bohrium.com This reversible process can occur alongside other photochemical reactions. In some systems, cinnamate derivatives can also undergo [2+2] photocycloaddition reactions, particularly in the solid state or in constrained environments, leading to the formation of cyclobutane (B1203170) derivatives. researchgate.net While this has been demonstrated for various cinnamate-based systems, it points to a potential reaction pathway for the ligand portion of silver cinnamate under irradiation. researchgate.net
Redox Chemistry of Silver(I) within the Complex
The redox chemistry of silver(1+) 3-phenylprop-2-enoate (B8295013) is dominated by the Ag(I)/Ag(0) couple. The silver(I) ion in the complex acts as an oxidizing agent, although it is relatively mild. It can be readily reduced to elemental silver, as seen in its photochemical behavior. docbrown.info This reduction is the basis for its use in applications like forming silver mirrors with similar silver complexes like Tollen's reagent, where an aldehyde reduces the diamminesilver(I) complex. docbrown.info In the context of silver cinnamate, the reducing agent can be an external chemical species or the cinnamate ligand itself under photochemical stimulation. researchgate.netresearchgate.net The redox potential of the Ag(I) ion can be influenced by the coordination environment, including the presence of other ligands in solution. core.ac.uk
Reactions with External Ligands and Formation of Mixed-Ligand Silver(I) Complexes
The silver(I) ion is known for its flexible coordination sphere, readily forming complexes with a variety of ligands. researchgate.net Silver cinnamate can react with external ligands, such as N-heterocyclic compounds (e.g., pyridines, phenanthrolines), to form mixed-ligand complexes. rsc.orgnih.gov In these reactions, the cinnamate anion might remain coordinated to the silver center, or it could be displaced, depending on the relative binding affinities of the cinnamate and the external ligand. The formation of these new complexes can alter the solubility, stability, and reactivity of the silver center. nih.gov For instance, the reaction of silver carboxylates with phosphine (B1218219) ligands is a common route to generate new silver(I) coordination compounds with different structural motifs, such as dimers or polymers. researchgate.net
| Ligand Class | Example Ligands | Resulting Complex Characteristics | Reference |
|---|---|---|---|
| N-Heterocycles | Pyridine, 1,10-Phenanthroline (B135089), Pyrimidine | Can form mononuclear, binuclear, or polymeric structures. Often exhibit luminescence. | rsc.orgnih.gov |
| Phosphines | Bis(diphenylphosphino)methane (dppm) | Forms stable multinuclear complexes. | researchgate.net |
| Other Carboxylates | - | Can lead to the formation of heteroleptic carboxylate complexes. | researchgate.net |
Role in Organometallic Transformations (e.g., as a Catalyst or Reagent in C-H functionalization, rearrangement reactions)
Silver salts, including carboxylates like silver cinnamate, are employed in a variety of organometallic transformations, often acting as catalysts or co-catalysts. youtube.com Silver(I) compounds can function as mild oxidants or as carbophilic Lewis acids to activate substrates.
In the realm of C-H functionalization, silver catalysts are known to promote reactions by facilitating the formation of key reactive intermediates. nih.govresearchgate.net For example, silver can be used to enable challenging oxidations or arylations of heterocycles. nih.gov While specific examples detailing the use of silver cinnamate itself are not as common as for salts like silver acetate (B1210297) or silver triflate, its properties are consistent with its potential use in such roles. youtube.com
Silver(I) catalysts, often generated from silver salts, have also been shown to effectively promote rearrangement reactions in organic synthesis. nih.govnyu.edu For example, Ag(I) has been used to catalyze ring-contractive rearrangements of diazoketones, proceeding through a silver-carbenoid intermediate. nih.gov The unique reactivity of silver catalysts can steer reactions toward specific pathways that might be difficult to achieve with other metals. scilit.com The cinnamate counter-ion could potentially influence the solubility and catalytic activity of the active silver species in these transformations.
Advanced Materials Precursor Applications of Silver 1+ 3 Phenylprop 2 Enoate
Precursor for Controlled Synthesis of Silver Nanoparticles (AgNPs)
Silver(1+) 3-phenylprop-2-enoate (B8295013) serves as a promising single-source precursor for the synthesis of silver nanoparticles (AgNPs). In this role, the compound provides both the silver ions (Ag⁺) and a decomposable organic matrix that can influence the formation and stabilization of the nanoparticles. The controlled release of silver atoms upon decomposition is a key factor in managing the nucleation and growth of AgNPs.
The generation of AgNPs from precursors like silver(1+) 3-phenylprop-2-enoate can be achieved through various energy-input methods, primarily thermolysis and photoreduction.
Thermolytic Methods: Thermolysis involves the thermal decomposition of the precursor at elevated temperatures. For silver carboxylates in general, this process leads to the formation of metallic silver, carbon dioxide, and other organic byproducts derived from the carboxylate ligand. researchgate.netresearchgate.net The decomposition of silver carboxylates like silver behenate (B1239552) has been shown to produce metallic silver and the corresponding carboxylic acid as major products. researchgate.net The thermal decomposition of silver oxalate (B1200264) is another well-documented example that yields single crystalline silver nanoparticles. nih.govnih.gov While specific studies on the thermolysis of this compound are not extensively documented in publicly available research, the general mechanism for silver carboxylates suggests that heating the compound would lead to the formation of AgNPs. The process typically involves heating the precursor in a high-boiling point solvent or in the solid state, where the compound decomposes to yield silver atoms that subsequently nucleate and grow into nanoparticles. nih.gov
Photoreduction Methods: Photoreduction utilizes electromagnetic radiation, often in the UV range, to induce the reduction of silver ions to metallic silver. nih.gov This method is considered a clean and versatile process that can be performed at room temperature. nih.govacs.org The process for silver salts generally involves the excitation of the precursor molecule by photons, leading to the transfer of an electron and the formation of a silver atom (Ag⁰). These atoms then aggregate to form nanoparticles. The presence of a stabilizing agent is crucial to control the size and prevent the agglomeration of the newly formed nanoparticles. acs.org In the context of this compound, the cinnamate (B1238496) ligand itself or its decomposition products could potentially act as a photosensitizer or a reducing agent upon irradiation. Studies on the photoreduction of other silver(I) complexes have shown the successful formation of AgNPs. researchgate.net For instance, the photoreduction of silver ions in the presence of citrate (B86180) is a well-established method for synthesizing AgNPs. acs.orgmdpi.com
The structure of the precursor molecule plays a critical role in determining the characteristics of the resulting AgNPs, including their shape (morphology), size, and surface chemistry (capping).
The organic ligand, in this case, the 3-phenylprop-2-enoate (cinnamate) anion, is a key determinant of the final nanoparticle properties. Ligands can act as capping agents, adsorbing to the surface of the growing nanoparticles and preventing uncontrolled growth and aggregation. mdpi.commdpi.com This capping action is crucial for achieving a narrow size distribution and long-term stability of the nanoparticle dispersion. The layered solid-state structure of long-chain silver carboxylates has been shown to directly influence the formation of nano-sized silver particles during decomposition. researchgate.net
The cinnamate ligand, with its phenyl group and conjugated double bond, can offer specific steric and electronic effects that influence nanoparticle morphology. Research on the "green synthesis" of AgNPs using cinnamon extract, which is rich in cinnamaldehyde (B126680) (a related compound), has demonstrated that the organic molecules from the extract can act as both reducing and capping agents, leading to the formation of stable AgNPs. mdpi.com This suggests that the cinnamate ligand derived from this compound could similarly direct the growth and stabilize the surface of the nanoparticles formed during its decomposition. The specific binding of the carboxylate group to the silver surface can lead to anisotropic growth, potentially resulting in non-spherical nanoparticles such as nanorods or nanoprisms, although this is highly dependent on the reaction conditions. The decomposition of the ligand itself can also create a local chemical environment that influences the final particle characteristics.
| Parameter | Influence of Precursor Structure (this compound) | Supporting Evidence (General for Carboxylates/Related Compounds) |
| Morphology | The aromatic and conjugated system of the cinnamate ligand may promote specific crystal facet growth, potentially leading to anisotropic shapes. | The nature of the capping ligand is known to influence the final morphology of nanoparticles. mdpi.com |
| Size Distribution | The decomposition kinetics and the capping ability of the cinnamate ligand and its byproducts can control nucleation and growth rates, aiming for a narrow size distribution. | Thermal decomposition of silver carboxylates often yields nanoparticles with controlled sizes. researchgate.netnih.gov |
| Capping | The cinnamate anion or its derivatives can adsorb onto the AgNP surface, providing steric and/or electronic stabilization. | Carboxylic acids are commonly used as capping agents for nanoparticles. nih.govnih.gov |
Deposition of Silver Thin Films and Coatings
Beyond nanoparticle synthesis, this compound is a potential candidate as a precursor for depositing thin films and coatings of metallic silver onto various substrates. Such films are of interest for applications in electronics, optics, and as antimicrobial surfaces.
Chemical Vapor Deposition (CVD): CVD is a process where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to form a solid thin film. mdpi.com For a compound to be a suitable CVD precursor, it must have sufficient volatility and thermal stability to be transported to the substrate without premature decomposition, yet decompose cleanly on the substrate at a desired temperature. Silver carboxylates have been investigated as potential CVD precursors. researchgate.net While there is a lack of specific studies on the use of this compound for CVD, the general properties of silver carboxylates suggest its potential. The volatility of the precursor can be tuned by modifying the organic ligand.
Solution-Phase Deposition: Solution-phase deposition offers a lower-cost and simpler alternative to CVD for creating thin films. google.com In this method, a solution of the precursor is applied to a substrate (e.g., by dip-coating, spin-coating, or printing), followed by a thermal or chemical treatment to decompose the precursor and form the metallic film. This compound, being a solid, would need to be dissolved in a suitable solvent for this application. The subsequent heating of the coated substrate would induce the thermolytic decomposition of the silver cinnamate, leaving behind a film of metallic silver.
The formation of a metallic silver layer from a precursor like this compound involves the reduction of Ag⁺ ions to Ag⁰ and the removal of the organic ligand. The quality of the resulting film—its purity, crystallinity, adhesion, and surface morphology—is highly dependent on the deposition parameters.
In a typical process, after the deposition of the precursor onto the substrate, a post-deposition annealing step is performed. During annealing, the organic cinnamate ligand is driven off, and the silver atoms coalesce and crystallize to form a continuous metallic layer. The temperature and atmosphere of the annealing process are critical parameters.
The characterization of the formed silver layers would involve a suite of analytical techniques:
X-ray Diffraction (XRD): To confirm the crystalline structure of the metallic silver and to check for any residual precursor or oxide impurities.
Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and continuity of the film.
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the film and confirm its purity.
Atomic Force Microscopy (AFM): To quantify the surface roughness of the deposited layer.
Four-Point Probe Measurement: To determine the electrical resistivity of the silver film, a key parameter for electronic applications.
| Deposition Method | Precursor State | Process Description | Key Parameters |
| Chemical Vapor Deposition (CVD) | Gas/Vapor | Vaporized precursor decomposes on a heated substrate. | Substrate temperature, precursor flow rate, pressure. |
| Solution-Phase Deposition | Liquid (Solution) | Precursor solution is coated on a substrate, followed by annealing. | Solution concentration, annealing temperature, and time. |
Development as a Catalyst Precursor or Active Catalyst in Chemical Reactions
Silver and its compounds are known to exhibit catalytic activity in a range of organic reactions, often acting as Lewis acids or participating in redox cycles. nih.govnih.gov this compound has the potential to be used either directly as a catalyst or as a precursor to generate catalytically active silver nanoparticles.
The use of silver compounds as catalysts is well-established in reactions such as cycloadditions, coupling reactions, and C-H activation. nih.gov For instance, chiral phosphine-silver(I) complexes have been shown to be effective in promoting various enantioselective reactions. nih.gov While direct catalytic applications of this compound are not widely reported, its structure suggests potential Lewis acidic activity at the silver(I) center.
Future Directions and Emerging Research Avenues for Silver 1+ 3 Phenylprop 2 Enoate
Exploration of Novel Synthetic Routes to Tailored Complex Morphologies
The functionality of materials derived from silver(1+) 3-phenylprop-2-enoate (B8295013) is intrinsically linked to their morphology, such as particle size, shape, and structure. Future research is increasingly aimed at moving beyond simple precipitation methods to novel synthetic routes that offer precise control over these features.
One promising approach is the double jet method , which has been successfully used to manipulate the morphology of other silver carboxylates like silver laurate and silver palmitate. dntb.gov.ua This technique involves the controlled mixing of reactants, such as silver nitrate (B79036) and the sodium salt of the carboxylic acid, often in the presence of a protective agent like polyvinylpyrrolidone (B124986) (PVP). dntb.gov.ua By carefully controlling parameters like the solvent system (e.g., water-alcohol ratios), reaction temperature, and concentration of surfactants, researchers can guide the crystallization process to produce specific morphologies, such as transitioning from fiber-like structures to lamellar sheets upon calcination. dntb.gov.ua Applying this method to silver cinnamate (B1238496) could enable the production of tailored morphologies for specific applications.
Another area of exploration is the use of one-pot, water-free synthesis methods . A novel route reacting silver(I) fluoride (B91410) directly with a carboxylic acid in a non-aqueous solvent has been shown to produce anhydrous silver carboxylates with high yields. rsc.org This approach avoids the potential incorporation of water into the crystal structure, which can be critical for applications requiring high purity and specific solid-state properties.
Furthermore, the principles learned from the synthesis of silver nanoparticles (AgNPs) are being adapted for silver carboxylates. The polyol method , for example, uses a polyol as both a solvent and a reducing agent, and has been instrumental in creating AgNPs with diverse shapes like nanocubes and nanorods by adjusting reactant concentrations and reflux times. researchgate.net While this method typically involves reduction to metallic silver, its initial stages involve the formation of silver carboxylate intermediates. Understanding and controlling this intermediate step could provide a pathway to new silver cinnamate structures that can serve as precursors for morphologically complex nanoparticles.
| Synthetic Method | Key Controllable Parameters | Potential Outcome for Silver Cinnamate |
| Double Jet Method | Reactant flow rate, temperature, solvent ratio, surfactant concentration dntb.gov.ua | Control over particle shape (e.g., fibers, lamellae), monodispersity. dntb.gov.ua |
| Water-Free Synthesis | Solvent choice, reaction time, direct use of AgF rsc.org | Production of high-purity, anhydrous silver cinnamate crystals. rsc.org |
| Polyol Process | Temperature, reactant ratios, capping agents (e.g., PVP) researchgate.net | Formation of complex precursor morphologies for subsequent conversion to AgNPs. researchgate.net |
Advanced Characterization Techniques for In-Situ Monitoring of Reactivity
To fully understand and control the behavior of silver(1+) 3-phenylprop-2-enoate, particularly during its synthesis, decomposition, or interaction with other species, researchers are turning to advanced characterization techniques that allow for real-time, in-situ analysis. These methods provide a dynamic window into the chemical and physical transformations as they occur.
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful tool for this purpose. It has been used for operando analysis of the interface between forming silver nanoparticles and biopolymers, successfully identifying the dominant role of carboxylate functional groups in the interaction. acs.org This demonstrates its potential for monitoring the surface chemistry of silver cinnamate in complex environments, for instance, during its thermal decomposition or its role as a precursor.
For probing the solid-state transformations and reaction intermediates, a combination of techniques is proving invaluable. Studies on related silver carboxylate adducts have employed a suite of methods including Differential Scanning Calorimetry (DSC), solid-state Fourier-transform infrared spectroscopy (FT-IR), and various Nuclear Magnetic Resonance (NMR) spectroscopies (e.g., ¹³C CP MAS NMR). researchgate.net These techniques can track changes in thermal behavior, coordination modes, and molecular structure during a reaction.
Furthermore, novel sensor platforms are being developed for the highly sensitive, real-time detection of silver ions (Ag⁺), which are key species in the reactivity of silver carboxylates. One such innovation is a sensor based on silica microfiber interferometry , where nucleic acid probes on the fiber surface change conformation upon capturing Ag⁺ ions, inducing a measurable shift in the optical interference pattern. nih.gov This offers a method for monitoring the dissolution or release of silver ions from a silver cinnamate matrix with very high sensitivity. nih.gov Electrochemical methods with in-situ pH control also provide a means to monitor silver ion concentrations in real-time, even in complex media like tap water. researchgate.net
| Technique | Information Provided | Relevance to Silver Cinnamate Research |
| Surface-Enhanced Raman Spectroscopy (SERS) | Real-time analysis of molecular interactions at the nanoparticle surface. acs.org | In-situ monitoring of surface chemistry during synthesis or decomposition. |
| Silica Microfiber Interferometry | Highly sensitive, real-time detection of Ag⁺ ions. nih.gov | Quantifying ion release kinetics from silver cinnamate-based materials. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface composition and the electronic state of elements. acs.orgnih.gov | Characterizing the oxidation state of silver in hybrid materials and during reactions. acs.orgnih.gov |
| Combined Thermal & Spectroscopic Analysis (DSC, FT-IR, NMR) | Tracking of thermal transitions and changes in chemical structure. researchgate.net | Understanding reaction pathways and identifying intermediate species. researchgate.net |
Design and Synthesis of Multi-Component Hybrid Materials Incorporating this compound
A major frontier in materials science is the creation of multi-component hybrid materials that combine the properties of distinct chemical entities to achieve synergistic or novel functionalities. This compound, either in its salt form or as a precursor to silver nanoparticles, is a prime candidate for incorporation into such materials.
One successful strategy is the integration of silver nanoparticles into biopolymer matrices. For example, bacterial cellulose (B213188) (BC) has been used as a scaffold to create silver-containing nanocomposites. nih.govnih.gov In a method known as metal-vapor synthesis (MVS), silver is evaporated in a vacuum and co-condensed with an organic solvent to form an organosol of silver nanoparticles, which is then incorporated into the porous cellulose structure. nih.gov The resulting hybrid material exhibits significant antimicrobial activity, with the cellulose matrix providing structural support and controlling the release of the active silver species. nih.govnih.gov Silver cinnamate could be used in similar composites, potentially offering different release kinetics or precursor properties.
The complexity of these hybrids is also increasing. Researchers have fabricated triple-component hybrid materials by integrating polyoxometalates (POMs), silver nanoparticles, and activated carbon. researchgate.net In this system, the POM acts as both a reducing and stabilizing agent for the silver nanoparticles, which are then supported on the high-surface-area activated carbon. researchgate.net This creates a sophisticated nanohybrid electrode material for supercapacitor applications, demonstrating how multiple components can be combined for advanced energy storage purposes. researchgate.net
The applications for such hybrid materials are diverse and expanding. Silver nanoparticles are being incorporated into:
Polymer films to create wearable heaters that warm rapidly under an electrical current. acs.org
Ceramic water filters to provide sustained, safe antimicrobial action for water purification. acs.org
Medical devices and wound dressings , where silver is immobilized in a gel-support matrix for the controlled, prolonged release of antimicrobial silver ions. nih.gov
The role of silver cinnamate in these systems could be as a stable precursor that is converted to silver nanoparticles in-situ upon a specific trigger (e.g., heat, light), allowing for the controlled formation of the active phase within the final hybrid material.
Predictive Modeling for Rational Design of New Silver(I) Carboxylates with Specific Chemical Behaviors
The traditional trial-and-error approach to materials discovery is gradually being replaced by rational design, where computational and theoretical models are used to predict the properties and reactivity of molecules before they are synthesized. This emerging field holds immense promise for silver(I) carboxylates.
A significant breakthrough in this area is the development of a predictive model for the decarboxylation of silver benzoate (B1203000) complexes , which are structurally related to silver cinnamate. nih.gov Research has shown that the field effect parameter (F), a descriptor of a substituent's electrostatic influence, has a substantial impact on the rate of decarboxylation. nih.gov This finding allows chemists to predict how different functional groups on the aromatic ring will affect the stability and reactivity of the silver carboxylate. Such models enable the rational design of new compounds with tailored decarboxylation temperatures, a critical parameter for applications like precursor-based synthesis of nanoparticles or in catalysis.
Similarly, predictive models are being used to design precursors for specialized fabrication techniques. For the process of Focused Electron Beam Induced Deposition (FEBID) , insight into the electron-induced decomposition mechanisms of different silver(I) carboxylates allows for the selection and design of the most efficient precursors. mdpi.com It was found that aliphatic silver(I) carboxylates decompose more cleanly under an electron beam than aromatic ones like silver benzoate, providing clear design rules for creating new precursors with favorable decomposition pathways. mdpi.com
These predictive capabilities extend to the macroscopic properties of materials. Microstructural models have been used to predict the amount of a silver phase needed to effectively block grain growth in a matrix material, a key factor in controlling the mechanical properties of composites. researchgate.net By applying these computational and theoretical approaches to this compound, researchers can accelerate the discovery of new derivatives with precisely controlled chemical behaviors, optimized for specific and advanced applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Silver(1+) 3-phenylprop-2-enoate, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : Synthesis typically involves metathesis reactions between silver nitrate and sodium 3-phenylprop-2-enoate. Key parameters include pH control (6.5–7.5 to prevent silver oxide formation), temperature (25–40°C for kinetic stability), and stoichiometric ratios (1:1 Ag⁺:ligand). Reaction progress should be monitored via FT-IR for carboxylate coordination shifts (1650–1550 cm⁻¹) and UV-Vis for Ag⁺ complexation (λmax ~270 nm). Post-synthesis purification via recrystallization in ethanol/water mixtures (3:1 v/v) improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data be reconciled?
- Methodological Answer : Use a multi-technique approach:
- FT-IR : Confirm carboxylate binding via asymmetric stretching (Δν ~100 cm⁻¹ between free and coordinated ligand).
- NMR (¹H, 13C) : Assign proton environments using COSY and HSQC, noting paramagnetic shifts caused by Ag⁺.
- XRD : Resolve discrepancies between spectroscopic and crystallographic data by prioritizing single-crystal XRD for definitive structural confirmation .
- TGA-DSC : Validate thermal stability (decomposition onset >200°C). Cross-validate results using HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted ligands .
Advanced Research Questions
Q. How can hydrogen bonding and π-π interactions in this compound crystals be systematically analyzed to predict material stability?
- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds (e.g., D = donor, A = acceptor) using crystallographic data. For example:
- R²₂(8) motifs : Identify dimeric Ag-ligand units stabilized by O–H···O bonds.
- C–H···π interactions : Quantify using Mercury Software (threshold: <3.5 Å).
- Stability predictions: Correlate interaction density with TGA-derived decomposition temperatures. Use SHELXL for refinement and ORTEP-3 for visualization .
Q. What strategies are recommended for resolving contradictions between DFT calculations and experimental crystallographic data in structural analyses?
- Methodological Answer :
- Benchmarking : Compare DFT-optimized bond lengths (e.g., Ag–O) with XRD values; adjust basis sets (e.g., LANL2DZ for Ag) to minimize deviations.
- Charge Density Analysis : Use multipole refinement (via XD2006) to map electron density discrepancies.
- Error Analysis : Quantify positional uncertainties in XRD data (e.g., σ values >0.01 Å suggest refinement artifacts). Prioritize high-resolution datasets (≤0.8 Å) .
Q. How can computational modeling be integrated with experimental data to predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (Gaussian09, B3LYP functional) to predict redox behavior. Compare with cyclic voltammetry results (Ag/AgCl reference).
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using AMBER force fields to model ligand dissociation kinetics.
- Validation : Overlay electrostatic potential maps (VMD) with XRD-derived Hirshfeld surfaces to validate charge distribution .
Data Analysis and Validation
Q. What statistical frameworks are suitable for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer : Apply ANOVA to purity/yield data (n ≥ 5 batches) with post-hoc Tukey tests. Use PCA to identify dominant variability factors (e.g., pH, solvent ratios). Report confidence intervals (95% CI) and RSD values for critical parameters .
Q. How should researchers design experiments to investigate the ligand exchange kinetics of this compound in aqueous systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
